molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol

Cat. No. B1290597
CAS RN: 911112-04-4
M. Wt: 217.06 g/mol
InChI Key: AONZIQYJELDBQX-UHFFFAOYSA-N
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Description

The compound “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of a compound similar to “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is given by the InChI code: 1S/C9H13BrN2O2/c10-8-1-2-9(12-7-8)11-3-5-14-6-4-13/h1-2,7,13H,3-6H2,(H,11,12) . This indicates that the compound has a pyridine ring with a bromine atom at the 5th position and an aminoethanol group at the 2nd position .

Scientific Research Applications

Synthesis of Pyrazolinone Derivatives

The compound can be used in the synthesis of pyrazolinone derivatives, which are a new class of organic photochromic materials . These materials have excellent optical color change properties in the powder crystal state, showing great potential for applications in high-density storage, fluorescence switching, and bioimaging .

Modulation of Photoresponsive Properties

The compound can be used to modulate the photoresponsive properties of certain materials . For example, the introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives with photoreversible color change in the powder crystal state .

Fluorescent Molecular Switches

The compound can be used in the creation of fluorescent molecular switches . The derivatives of this compound have shown excellent fluorescence reversibility under alternating UV and visible light .

Palladium Catalyzed Suzuki Cross-Coupling Reactions

The compound can be used in palladium catalyzed Suzuki cross-coupling reactions . This is a type of reaction that is used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Synthesis of Novel Pyridine Derivatives

The compound can be used in the synthesis of novel pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Research in Materials Science

The compound can be used in research related to materials science . For example, it can be used in the study of photochromic materials, which have special photoinduced color change and reversible conversion .

properties

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONZIQYJELDBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol

Synthesis routes and methods I

Procedure details

Prepared from 5-bromo-2-fluoropyridine (2.5 g, 14 mmol) and ethanolamine (4.34 g, 70 mmol) as described in example B.45. Obtained as a colorless oil (400 mg, 13%). MS (ISP) 217.2 [(M+H)+], 219.1 [(M+2+H)+].
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Yield
13%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-chloropyridine (Aldrich, Buchs, Switzerland, 1 g, 5.2 mmol) and 2-hydroxyethylamine (1.59 g, 26 mmol) in 3 ml DMA was heated by microwaves at 170° C. for 1 h. Then the RM was quenched with saturated aqueous NaHCO3 (50 ml) and extracted with EtOAc. The organic layers were washed with saturated aqueous NaHCO3 (4×), dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (DCM/MeOH 0 to 5%). The fractions containing product were evaporated together to give the title compound as an off-white solid. (HPLC: tR 1.66 min (Method A); M+H=217, 219 (Br-pattern) MS-ES)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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